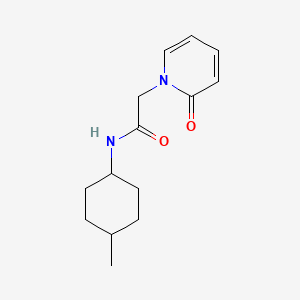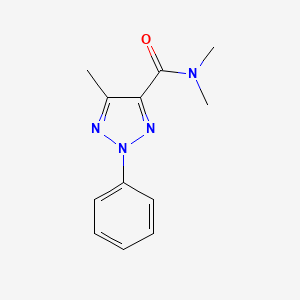
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, also known as TPTC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. TPTC is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In materials science, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a reagent for the determination of trace amounts of copper in water samples.
Wirkmechanismus
The mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a role in the invasion and metastasis of cancer cells, and the inhibition of MMP activity has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to have biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells, and its mechanism of action has been studied extensively. However, one limitation of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for the treatment of cancer, and the investigation of its potential applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide and its biochemical and physiological effects.
Synthesemethoden
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been synthesized through various methods, including the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine hydrochloride and triethylamine in the presence of DCC or DIC. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide can also be synthesized through the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a catalyst, such as triethylamine or N-methylimidazole.
Eigenschaften
IUPAC Name |
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-11(12(17)15(2)3)14-16(13-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPGTPPBGMJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

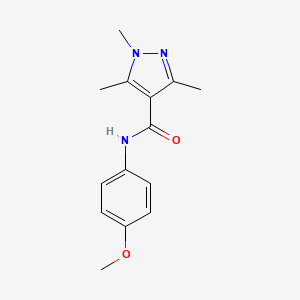


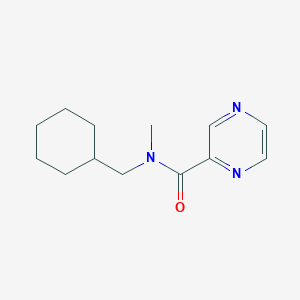

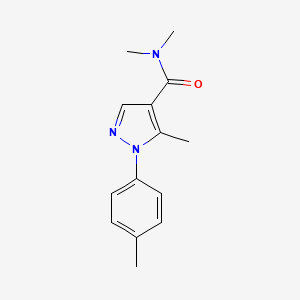

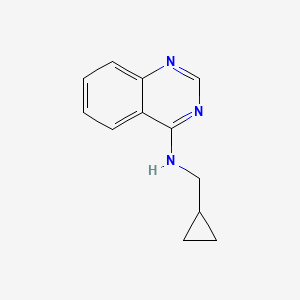
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
